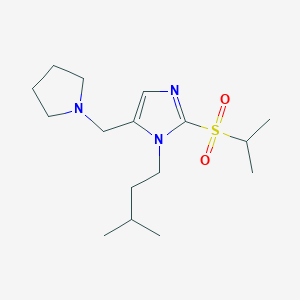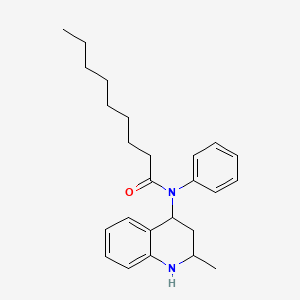![molecular formula C15H16N2O2S B5017178 N-[3-(acetylamino)-4-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B5017178.png)
N-[3-(acetylamino)-4-methylphenyl]-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(acetylamino)-4-methylphenyl]-2-(2-thienyl)acetamide, commonly known as A-836,339, is a chemical compound that belongs to the class of drugs known as cannabinoid receptor agonists. It is a synthetic compound that was first synthesized in the year 2005. Since then, it has been widely studied for its potential therapeutic applications in various medical conditions.
Wirkmechanismus
The mechanism of action of A-836,339 involves the activation of CB1 and CB2 receptors. These receptors are present in various tissues and organs throughout the body and are involved in the regulation of several physiological processes, including pain sensation, inflammation, and immune function. Upon activation, these receptors initiate a cascade of intracellular signaling pathways that ultimately lead to the desired therapeutic effects.
Biochemical and Physiological Effects:
A-836,339 has been found to have several biochemical and physiological effects. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been found to have neuroprotective effects and can improve cognitive function in animal models of neurological disorders. Additionally, A-836,339 has been found to have immunomodulatory effects and can regulate immune function in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
A-836,339 has several advantages for lab experiments. It is a potent and selective cannabinoid receptor agonist that can be used to study the physiological and biochemical effects of cannabinoid receptor activation. It is also a synthetic compound, which means that it can be easily synthesized in large quantities and can be used for high-throughput screening assays. However, A-836,339 also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, it is a synthetic compound, which means that it may not fully replicate the effects of natural cannabinoids in vivo.
Zukünftige Richtungen
There are several future directions for the study of A-836,339. One potential direction is the development of A-836,339-based therapies for the treatment of pain, inflammation, and neurological disorders. Another potential direction is the study of the long-term safety and efficacy of A-836,339 in animal models and clinical trials. Additionally, the development of novel synthetic cannabinoids based on the structure of A-836,339 may lead to the discovery of more potent and selective cannabinoid receptor agonists with improved therapeutic properties.
Synthesemethoden
The synthesis of A-836,339 involves the reaction of 2-thiophenylacetic acid with 3-(acetylamino)-4-methylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with trifluoroacetic anhydride to obtain the final product, A-836,339. The synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
A-836,339 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to be a potent and selective cannabinoid receptor agonist that can activate both CB1 and CB2 receptors. This property makes it a potential candidate for the treatment of several medical conditions, including pain, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
N-(3-acetamido-4-methylphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-5-6-12(8-14(10)16-11(2)18)17-15(19)9-13-4-3-7-20-13/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDRMXNEMDVYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=CS2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5017103.png)


![N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5017124.png)
![3-(aminocarbonyl)-1-[2-(dimethylamino)ethyl]pyridinium chloride hydrochloride](/img/structure/B5017140.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(4-methoxyphenyl)-3-phenyl-1-propanone](/img/structure/B5017146.png)
![N-(5-chloro-2-pyridinyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5017147.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B5017152.png)

![3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5017170.png)

![7-amino-5-(3,4-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5017188.png)
![N-benzyl-3-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017192.png)
![N-cyclopropyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5017194.png)